

# Technical Guide: Solubility Thermodynamics and Solvent Interactions of Dibutylazanium Chloride

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## Compound of Interest

Compound Name: *Dibutylazanium*

Cat. No.: *B8487423*

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## Executive Summary & Chemical Identity

**Dibutylazanium** chloride (CAS: 6287-40-7), commonly known as dibutylamine hydrochloride, is a secondary amine salt with significant amphiphilic character.<sup>[1]</sup> Unlike simple inorganic salts, its structure comprises a hydrophilic ionic head group ( ) and two hydrophobic butyl chains.

This dual nature dictates its unique solubility profile: it retains high water solubility typical of salts but exhibits enhanced solubility in chlorinated and polar organic solvents compared to smaller amine salts. It is widely used as a phase transfer catalyst (PTC) precursor, an intermediate in API synthesis, and an ion-pairing reagent in chromatography.<sup>[1]</sup>

## Physicochemical Profile

Property	Value
Formula	
Molecular Weight	165.70 g/mol
Physical State	White crystalline solid
Melting Point	~280–300 °C (Decomposes)
Hygroscopicity	Moderate to High (Requires desiccation)

## Solubility Profile in Organic Solvents[2][3]

The solubility of **dibutylazanium** chloride is governed by the competition between the lattice energy of the crystal and the solvation energy provided by the solvent. The hydrophobic butyl chains allow for van der Waals interactions with organic solvents, disrupting the rigid ionic lattice more effectively than in methyl-substituted amines.

## Solvent Class Compatibility Table

Solvent Class	Representative Solvents	Solubility Status	Mechanistic Insight
Polar Protic	Water, Methanol, Ethanol	High	Strong H-bonding with and ; high dielectric constant stabilizes ions.[1]
Chlorinated	Chloroform, DCM	Moderate to High	"Lipophilic salt" effect. [1] The butyl chains interact with the organic phase; forms weak H-bonds with .
Polar Aprotic	Acetone, Acetonitrile	Temperature Dependent	Moderate solubility at RT; increases significantly with heat. [1] Ideal for recrystallization.[2]
Ethers	Diethyl Ether, THF	Low / Insoluble	Low dielectric constant cannot overcome lattice energy.[1] Used as anti-solvents.[3][4]
Hydrocarbons	Hexane, Toluene	Insoluble	Lack of polarity prevents ionic dissociation.[1]



*Critical Insight: The solubility in chloroform is a distinguishing feature. While many inorganic salts are insoluble in*

, **dibutylazanium** chloride's lipophilic tails facilitate dissolution, making it useful for extractive workups where the salt needs to be pulled into the organic layer.[1]

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## Thermodynamics of Dissolution[7][8]

The dissolution of **dibutylazanium** chloride in organic solvents is generally an endothermic process (

).

### Thermodynamic Equation

The solubility (

) as a function of temperature (

) is often modeled using the Modified Apelblat Equation, which is standard for correlating amine salt solubility:

- Enthalpy (

): Positive.[5] Heat is absorbed to break the crystal lattice.[6] Solubility increases with temperature.[7][8]

- Entropy (

): Positive.[5] The disorder increases as the ordered crystal lattice breaks down into solvated ions.

- Gibbs Free Energy (

):

.<sup>[5]</sup> For dissolution to occur,

must exceed

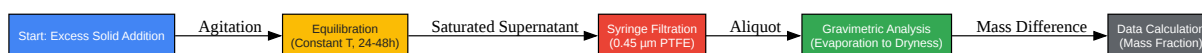
.<sup>[1]</sup> This explains why heating (increasing

) drives the solubility in marginal solvents like acetone.

## Experimental Protocol: Gravimetric Determination

To determine the precise solubility limit for process optimization, the Isothermal Shake-Flask Method coupled with Gravimetric Analysis is the gold standard.

### Workflow Diagram



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Caption: Workflow for the isothermal shake-flask method to determine solubility limits.

### Detailed Methodology

- Preparation:
  - Dry the **dibutylazanium** chloride salt in a vacuum oven at 60°C for 4 hours to remove surface moisture.
  - Calibrate a temperature-controlled orbital shaker to the target temperature (e.g., 298.15 K ± 0.1 K).
- Saturation:
  - Add excess salt to 10 mL of the target solvent (e.g., Acetone) in a glass vial.
  - Seal the vial with a crimp cap or parafilm to prevent solvent evaporation.
  - Agitate at 150 rpm for 48 hours.

- Sampling:
  - Stop agitation and allow the suspension to settle for 2 hours (maintain temperature).
  - Using a pre-warmed syringe (to prevent precipitation), withdraw 2 mL of the supernatant.
  - Filter through a 0.45  $\mu\text{m}$  PTFE filter into a pre-weighed weighing dish ( ).
- Analysis:
  - Immediately weigh the dish with the solution ( ).
  - Evaporate the solvent in a vacuum oven until constant mass is achieved ( ).
  - Calculation:

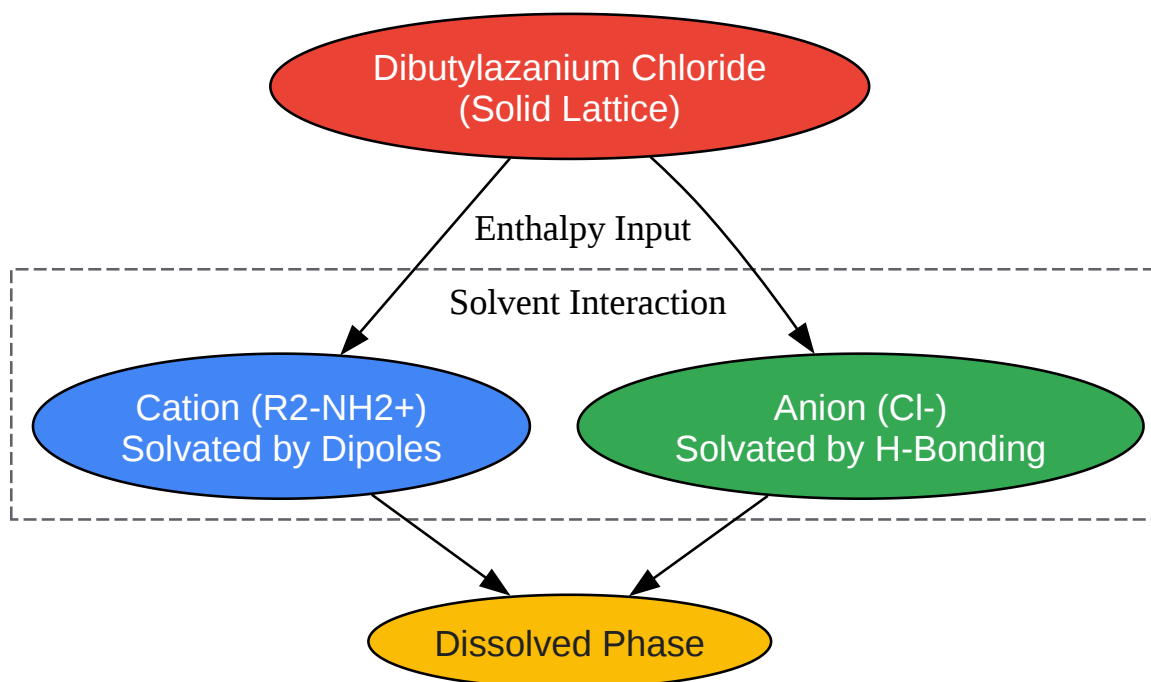
## Applications in Purification (Recrystallization)[7][10][11]

The temperature-dependent solubility in Acetone and Acetonitrile makes them excellent candidates for recrystallization.

### Recrystallization Strategy

- Dissolution: Dissolve the crude **dibutylazanium** chloride in boiling acetone (high solubility).
- Filtration: Hot filtration to remove insoluble mechanical impurities.[2]
- Crystallization: Slowly cool to room temperature, then to 0°C. The solubility drops sharply, forcing the pure salt to crystallize.
- Anti-Solvent Option: If yield is low, add Diethyl Ether dropwise to the cold solution to further decrease solubility and drive precipitation.

## Solvation Mechanism Diagram



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Caption: Schematic of the lattice dissociation and subsequent solvation of ions.

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